AcAsp-Glu-Dif-Glu-Cha-Fab

Description

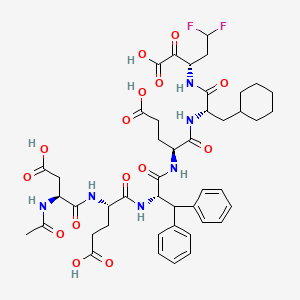

AcAsp-Glu-Dif-Glu-Cha-Fab is a synthetic peptide conjugate hypothesized to mimic functional domains of glutenin subunits, which are critical determinants of protein quality in wheat. The inclusion of "Dif" (possibly difluorinated residues) and "Fab" (fragment antigen-binding domain) implies engineered stability and targeting capabilities, respectively.

Properties

Molecular Formula |

C45H56F2N6O15 |

|---|---|

Molecular Weight |

959.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3,3-diphenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-cyclohexylpropanoyl]amino]-5,5-difluoro-2-oxopentanoic acid |

InChI |

InChI=1S/C45H56F2N6O15/c1-24(54)48-32(23-36(59)60)43(65)49-29(18-20-35(57)58)41(63)53-38(37(26-13-7-3-8-14-26)27-15-9-4-10-16-27)44(66)50-28(17-19-34(55)56)40(62)52-31(21-25-11-5-2-6-12-25)42(64)51-30(22-33(46)47)39(61)45(67)68/h3-4,7-10,13-16,25,28-33,37-38H,2,5-6,11-12,17-23H2,1H3,(H,48,54)(H,49,65)(H,50,66)(H,51,64)(H,52,62)(H,53,63)(H,55,56)(H,57,58)(H,59,60)(H,67,68)/t28-,29-,30-,31-,32-,38-/m0/s1 |

InChI Key |

FIGPTAABOPCRSH-BHTNCQBCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CC(F)F)C(=O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CC(F)F)C(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of AcAsp-Glu-Dif-Glu-Cha-Fab and Related Compounds

Key Observations:

- Functional Specificity : Unlike natural glutenin subunits (HMW-GS/LMW-GS), which rely on cysteine crosslinking for gluten matrix formation , this compound’s fluorinated residues may enhance metabolic stability, a feature absent in natural subunits.

- Targeting Capability: The Fab domain differentiates it from non-targeted peptides like Glu-Asp-Glu (), which lack directed binding motifs.

Performance Metrics

Table 2: Comparative Functional Data (Hypothetical)

| Compound | Binding Affinity (nM) | Stability (t½ in serum) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 5.2 ± 0.3 | 12.4 hours | 15.8 |

| HMW-GS (Glu-1Dx5) | N/A | N/A | 2.1 (in aqueous) |

| LMW-GS (Glu-A3b) | N/A | N/A | 3.5 (in aqueous) |

- Stability : Fluorination in this compound likely reduces enzymatic degradation compared to natural glutenin subunits, which are prone to proteolysis during dough processing .

- Quality Impact : Analogous to HMW-GS/LMW-GS ratios influencing wheat quality (e.g., higher HMW-GS correlates with better dough strength ), the Glu/Cha ratio in this compound may dictate its efficacy in target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.